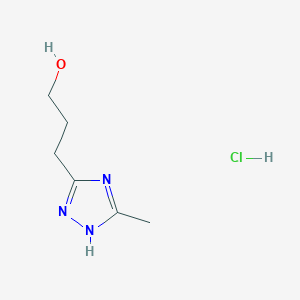

3-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-ol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While the exact synthesis process for “3-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-ol;hydrochloride” is not specified, a similar compound, “3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides”, has been synthesized using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The synthesis involved two complementary pathways, with the choice of pathway and sequence of reagents introduction depending on the amine nucleophilicity .Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Receptor Antagonism One study discusses an orally active, water-soluble neurokinin-1 receptor antagonist, highlighting its potential in pre-clinical tests for emesis and depression. This compound showcases a high affinity and long duration of action, emphasizing its solubility and efficacy in relevant models (Harrison et al., 2001).

Antifungal Applications Another study explores a novel potential antifungal compound from the 1,2,4-triazole class, detailing its pharmacologically relevant physicochemical properties. This research provides insights into solubility, thermodynamics, and partitioning processes in biologically relevant solvents, indicating its potential in antifungal applications (Volkova, Levshin, & Perlovich, 2020).

Corrosion Inhibition A study on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole demonstrates its efficiency as a corrosion inhibitor for mild steel in acidic media. This research elucidates the compound's inhibitory mechanism, showcasing high inhibition efficiencies and the adherence to Langmuir's adsorption isotherm (Lagrenée et al., 2002).

Molecular Adsorption Studies Further investigations into the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in hydrochloric acid reveal the compounds' potential in corrosion and dissolution protection. This study provides a comparative analysis of inhibitive efficiency among different additives, highlighting the structural and electronic effects on adsorption behavior (Bentiss et al., 2007).

Synthesis and Hypoglycemic Activity Another area of application is seen in the synthesis and study of pyridyl alcohols, where compounds demonstrated potent hypoglycemic activity in fasted rats. This research indicates the structural impact on efficacy and the associated elevation of hepatic triglycerides, shedding light on the biochemical implications of such compounds (Blank et al., 1979).

Wirkmechanismus

Target of Action

Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity . These compounds are believed to interact with various targets in cancer cells, leading to their cytotoxic activity .

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Biochemical Pathways

Similar 1,2,4-triazole derivatives have been reported to show anticancer activity, suggesting that they might affect pathways related to cell growth and proliferation .

Pharmacokinetics

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics . This suggests that the compound might have good bioavailability.

Result of Action

Similar 1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against cancer cells . This suggests that the compound might lead to cell death in cancer cells.

Action Environment

It’s known that various internal and external factors can influence the action of drugs, including genetics, diet, and other environmental factors .

Eigenschaften

IUPAC Name |

3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-5-7-6(9-8-5)3-2-4-10;/h10H,2-4H2,1H3,(H,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAKATILVFSRJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CCCO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2963717.png)

![N-(4-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2963721.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(1-propylimidazol-2-yl)sulfanylethanone](/img/structure/B2963723.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2963726.png)

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2963728.png)